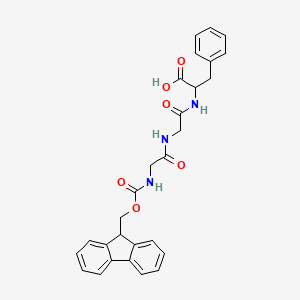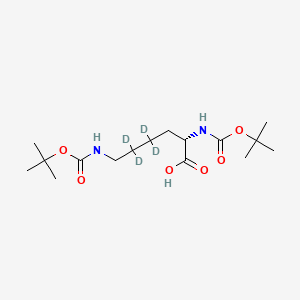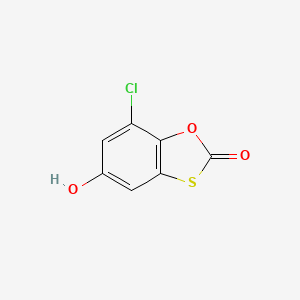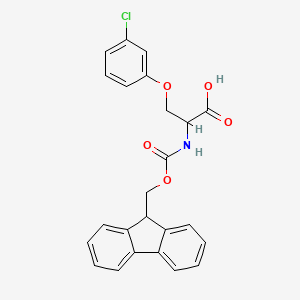
N-Fmoc-O-(3-chlorophenyl)-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc-O-(3-chlorophenyl)-L-serine is a derivative of L-serine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom and a 3-chlorophenyl group attached to the oxygen atom of the serine molecule. This compound is often used in peptide synthesis and other chemical research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-O-(3-chlorophenyl)-L-serine typically involves the protection of the amino group of L-serine with the Fmoc group, followed by the introduction of the 3-chlorophenyl group. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Fmoc-O-(3-chlorophenyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of the serine moiety can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The 3-chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution reactions can introduce various functional groups in place of the 3-chlorophenyl group.
Applications De Recherche Scientifique
N-Fmoc-O-(3-chlorophenyl)-L-serine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis reactions.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of N-Fmoc-O-(3-chlorophenyl)-L-serine involves its interaction with specific molecular targets and pathways. The Fmoc group serves as a protecting group during peptide synthesis, preventing unwanted reactions at the amino group. The 3-chlorophenyl group can interact with various biological molecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Fmoc-L-serine: Lacks the 3-chlorophenyl group, making it less hydrophobic.
N-Fmoc-O-(4-chlorophenyl)-L-serine: Similar structure but with the chlorine atom in a different position on the phenyl ring.
N-Fmoc-O-(3-bromophenyl)-L-serine: Contains a bromine atom instead of a chlorine atom, affecting its reactivity and interactions.
Uniqueness
N-Fmoc-O-(3-chlorophenyl)-L-serine is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This makes it particularly useful in certain synthetic and research applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C24H20ClNO5 |
|---|---|
Poids moléculaire |
437.9 g/mol |
Nom IUPAC |
3-(3-chlorophenoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H20ClNO5/c25-15-6-5-7-16(12-15)30-14-22(23(27)28)26-24(29)31-13-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |
Clé InChI |
VCOOSNCILYPUPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COC4=CC(=CC=C4)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




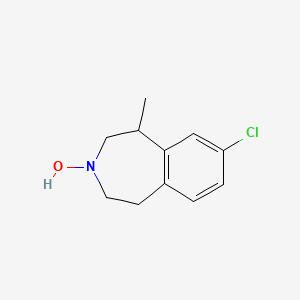
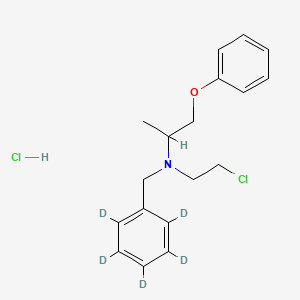
![(1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol](/img/structure/B12310972.png)
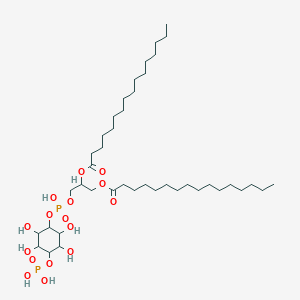
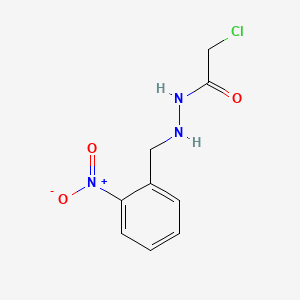
![Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12311000.png)
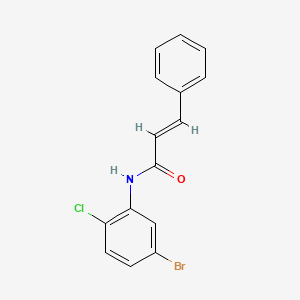
![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)

